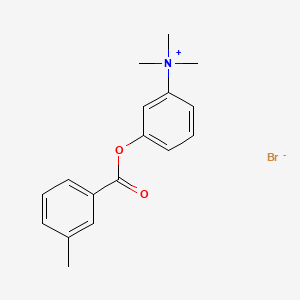

3-(m-Toluoyloxy)phenyltrimethylammonium bromide

Description

Properties

CAS No. |

63870-00-8 |

|---|---|

Molecular Formula |

C17H20BrNO2 |

Molecular Weight |

350.2 g/mol |

IUPAC Name |

trimethyl-[3-(3-methylbenzoyl)oxyphenyl]azanium;bromide |

InChI |

InChI=1S/C17H20NO2.BrH/c1-13-7-5-8-14(11-13)17(19)20-16-10-6-9-15(12-16)18(2,3)4;/h5-12H,1-4H3;1H/q+1;/p-1 |

InChI Key |

NSHIECYVKDXKIR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide typically involves two key steps:

Esterification Step

The esterification generally proceeds via reaction of m-toluoyl chloride with a meta-hydroxyphenyl compound under controlled conditions:

- Reagents: m-Toluoyl chloride, meta-hydroxyphenyl derivative, base (e.g., pyridine or triethylamine)

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Conditions: Low temperature (0–5 °C) to minimize side reactions, followed by stirring at room temperature until completion

- Work-up: Aqueous quenching, extraction, drying, and purification by recrystallization or chromatography

This step yields the ester intermediate 3-(m-toluoyloxy)phenyl compound.

Quaternization Step

The quaternization to form the trimethylammonium bromide salt involves alkylation of the aromatic amine or phenyl ring with a methylating agent:

- Common methylating agents: Methyl bromide, methyl iodide, or dimethyl sulfate

- Typical procedure: The ester intermediate is reacted with excess trimethylamine or methylating agent in an appropriate solvent, often acetonitrile or ethanol

- Conditions: Heating under reflux or at elevated temperature (50–80 °C) for several hours to ensure complete quaternization

- Isolation: The quaternary ammonium salt precipitates or is isolated by solvent removal and recrystallization

Alternative Synthetic Routes and Considerations

- Direct quaternization of phenolic hydroxyl groups is generally unfavorable; thus, the phenol is first esterified.

- Use of N-bromosuccinimide or other brominating agents is common in related aromatic bromide syntheses but less relevant here except for introducing bromide counterions.

- Purification challenges arise due to the ionic nature of the product; recrystallization from solvents such as ethanol or acetone is preferred.

Related Preparation Techniques from Patents and Literature

While no direct preparation methods for 3-(m-Toluoyloxy)phenyltrimethylammonium bromide were found in major databases, analogous methods for quaternary ammonium salts and aromatic esters provide insight:

| Step | Reagents/Conditions | Notes | Source |

|---|---|---|---|

| Esterification | m-Toluoyl chloride, meta-hydroxyphenyl, pyridine, DCM, 0–5 °C | Standard acylation to form ester intermediate | General organic synthesis practice |

| Quaternization | Trimethylamine, methyl bromide, ethanol, reflux | Formation of trimethylammonium bromide salt | Common quaternary ammonium synthesis methods |

| Purification | Recrystallization from ethanol or acetone | Removes impurities, isolates pure salt | Standard purification |

Data Tables and Research Findings

Due to the scarcity of direct experimental data on this compound, the following table summarizes predicted physicochemical properties relevant to preparation and handling, based on related compounds and computational predictions:

Summary and Expert Recommendations

- The preparation of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide involves esterification of a meta-hydroxyphenyl compound with m-toluoyl chloride, followed by quaternization with a methylating agent to introduce the trimethylammonium bromide moiety.

- Reaction conditions must be optimized to avoid hydrolysis and side reactions, with careful control of temperature and stoichiometry.

- Purification typically involves recrystallization from polar solvents.

- No direct literature or patent disclosing a fully detailed synthetic protocol for this exact compound was found; however, established methods for related quaternary ammonium salts and aromatic esters provide a reliable framework.

- Researchers should consider reaction monitoring by chromatographic or spectroscopic methods to ensure completeness.

- Given the ionic nature, handling and storage should minimize moisture and heat exposure to preserve compound integrity.

Chemical Reactions Analysis

Types of Reactions

3-(m-Toluoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(m-Toluoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Mechanism of Action

The mechanism of action of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of cholinergic agents with varying substituents on the phenyl ring. Key analogs include:

- 3-Hydroxy phenyltrimethylammonium bromide (Ro 2-2561) : Lacks an ester group, featuring a hydroxyl substituent.

- 3-Acetoxy phenyltrimethylammonium methylsulfate (Nu 2107) : Contains an acetyl ester.

- 3-Benzoyloxy phenyltrimethylammonium bromide : Features a benzoyloxy substituent.

- 3-(m-Toluoyloxy)phenyltrimethylammonium bromide : Substituted with a meta-methylbenzoyloxy group.

- 3-Hydroxy phenyldimethylethylammonium bromide (Ro 2-3198) : Differs in the ammonium group (dimethylethyl vs. trimethyl).

Pharmacological Activity

Anti-Curare Efficacy

- Ro 2-2561 : Exhibits strong anti-curare action (5 mg required for 50% curarization reversal; 15 mg for 90% reversal) but minimal cholinergic effects .

- Nu 2107 : Similar anti-curare potency to Ro 2-2561 but higher cholinergic activity due to acetyl ester hydrolysis, which releases choline esters .

- Benzoyl Derivatives: Retain anti-curare efficacy comparable to acetyl derivatives but with reduced cholinergic action.

Cholinergic Activity and Toxicity

- Ro 2-2561 : Low cholinergic activity and toxicity (LD₅₀ > 100 mg/kg in mice) .

- Nu 2107 : Higher cholinergic effects due to acetyl hydrolysis, leading to increased muscarinic side effects (e.g., bronchoconstriction) but lower systemic toxicity .

- Benzoyl/Toluoyl Derivatives : Reduced cholinergic activity compared to acetylated analogs. The toluoyloxy group’s bulkiness may further decrease acetylcholine esterase (AChE) inhibition, reducing side effects like bradycardia .

Metabolic Stability

- Nu 2107 : Rapidly hydrolyzed by serum cholinesterases, resulting in transient action. Its hydrolysis product (Ro 2-2561) retains anti-curare activity but with shorter duration than neostigmine .

Clinical and Experimental Findings

- Neostigmine : Longer-lasting anti-curare action but prominent muscarinic side effects (e.g., salivation, bradycardia) requiring co-administration of atropine .

- Ro 2-3198 : Demonstrates intermediate muscarinic effects and longer duration than Ro 2-2561, likely due to its dimethylethylammonium group .

- 3-(m-Toluoyloxy)phenyltrimethylammonium bromide: Hypothesized to combine the low toxicity of benzoyl derivatives with moderate metabolic stability.

Q & A

Q. What are the established synthesis routes for 3-(m-Toluoyloxy)phenyltrimethylammonium bromide?

The compound can be synthesized via bromination reactions using phenyltrimethylammonium tribromide as a precursor. A typical method involves reacting phenyltrimethylammonium tribromide with m-toluoyl chloride in a polar solvent (e.g., benzene) under reflux. The reaction is monitored via TLC, and the product is purified by recrystallization from hot benzene, yielding crystalline material with a melting point of 133–135°C . Characterization includes elemental analysis, NMR spectroscopy, and mass spectrometry to confirm molecular structure (C₉H₁₄BrN) and purity .

Q. How is the compound characterized for structural and functional validation in research settings?

Key characterization techniques include:

- X-ray diffraction (XRD) to confirm crystallinity and phase stability.

- UV-vis spectroscopy to monitor optical properties, particularly in photovoltaic applications.

- Thermogravimetric analysis (TGA) to assess thermal stability under varying conditions.

- Nuclear magnetic resonance (NMR) for verifying molecular structure and tracking reaction progress .

Advanced Research Questions

Q. How does 3-(m-Toluoyloxy)phenyltrimethylammonium bromide function as a phase-transfer catalyst (PTC) in organic synthesis?

The compound acts as a dual bromine source and PTC in aziridination reactions. For example, in Sharpless protocols, it facilitates bromonium ion generation, enabling stereoselective ring-opening of epoxides or alkenes. A typical setup involves Chloramine-T, H₂O₂, and HBr, where the compound stabilizes reactive intermediates and enhances reaction rates in biphasic systems. Optimization requires balancing stoichiometric ratios and solvent polarity to avoid over-bromination .

Q. What role does the compound play in stabilizing perovskite solar cells, and how can its efficacy be optimized?

In CsPbI₃ perovskite solar cells, phenyltrimethylammonium bromide (PTABr) achieves bifunctional stabilization via:

- Gradient Br doping : Substituting iodide with bromide in the perovskite lattice reduces phase instability.

- Surface passivation : The hydrophobic phenyl group mitigates moisture ingress. Experimental optimization involves post-treatment with PTABr in anhydrous solvents (e.g., chlorobenzene), achieving a champion device efficiency of 17.06% with stable output. Critical parameters include treatment duration (10–30 minutes) and Br/I ratio to minimize lattice strain .

Q. How is the compound employed in electrochemical carboxylation reactions with CO₂?

It serves as a substrate in direct carboxylation of benzylic C–N bonds. Under optimized electrochemical conditions (e.g., −2.5 V vs. Ag/AgCl in DMF), the compound reacts with CO₂ to generate carboxylic acids. However, yields are low (e.g., <20% for phenyltrimethylammonium bromide derivatives), necessitating additives like tetrabutylammonium iodide to improve Faradaic efficiency. Challenges include competing side reactions and electrode passivation .

Q. How do contradictory data on the compound’s efficacy across applications inform experimental design?

For instance, while PTABr achieves >17% efficiency in perovskite solar cells , its electrochemical carboxylation yields remain low . This discrepancy highlights the need for context-specific optimization:

- In photovoltaics, interfacial engineering (e.g., surface ligand density) is critical.

- In electrochemistry, reaction conditions (e.g., solvent, voltage) and electrode materials require fine-tuning. Researchers should prioritize in situ characterization (e.g., FTIR, impedance spectroscopy) to identify limiting factors in each system.

Q. What methodological considerations are essential when using the compound as a derivatization agent in gas chromatography (GC)?

As a derivatization agent for polar analytes (e.g., carboxylic acids), PTABr forms volatile trimethylsilyl or methyl esters via thermal decomposition in the GC injector. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.